N-(5-bromopyridin-3-yl)cyclobutanecarboxamide N-(5-bromopyridin-3-yl)cyclobutanecarboxamide
Brand Name: Vulcanchem
CAS No.: 1266227-17-1
VCID: VC3430453
InChI: InChI=1S/C10H11BrN2O/c11-8-4-9(6-12-5-8)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,13,14)
SMILES: C1CC(C1)C(=O)NC2=CC(=CN=C2)Br
Molecular Formula: C10H11BrN2O
Molecular Weight: 255.11 g/mol

N-(5-bromopyridin-3-yl)cyclobutanecarboxamide

CAS No.: 1266227-17-1

Cat. No.: VC3430453

Molecular Formula: C10H11BrN2O

Molecular Weight: 255.11 g/mol

* For research use only. Not for human or veterinary use.

N-(5-bromopyridin-3-yl)cyclobutanecarboxamide - 1266227-17-1

Specification

CAS No. 1266227-17-1
Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
IUPAC Name N-(5-bromopyridin-3-yl)cyclobutanecarboxamide
Standard InChI InChI=1S/C10H11BrN2O/c11-8-4-9(6-12-5-8)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,13,14)
Standard InChI Key WMHLJVOMKSSRCJ-UHFFFAOYSA-N
SMILES C1CC(C1)C(=O)NC2=CC(=CN=C2)Br
Canonical SMILES C1CC(C1)C(=O)NC2=CC(=CN=C2)Br

Introduction

Chemical Identity and Structure

N-(5-bromopyridin-3-yl)cyclobutanecarboxamide is identified by the CAS registry number 1266227-17-1 and PubChem CID 68195780 . The compound features a 5-bromopyridine core connected to a cyclobutanecarboxamide group through an amide bond.

Basic Chemical Information

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₀H₁₁BrN₂O
Molecular Weight255.11 g/mol
CAS Number1266227-17-1
PubChem CID68195780
IUPAC NameN-(5-bromopyridin-3-yl)cyclobutanecarboxamide
InChIInChI=1S/C10H11BrN2O/c11-8-4-9(6-12-5-8)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,13,14)
InChIKeyWMHLJVOMKSSRCJ-UHFFFAOYSA-N
SMILESC1CC(C1)C(=O)NC2=CC(=CN=C2)Br

The chemical structure consists of a cyclobutane ring with a carboxamide group attached, which forms an amide bond with the 3-position of a 5-bromopyridine . The bromine atom at the 5-position of the pyridine ring is a key structural feature that influences the compound's reactivity and potential biological interactions.

Synthesis and Preparation

Synthetic Routes

The synthesis of N-(5-bromopyridin-3-yl)cyclobutanecarboxamide typically involves the formation of an amide bond between 5-bromopyridine-3-amine and cyclobutanecarboxylic acid or its derivatives. This reaction can be carried out using various coupling methods common in organic synthesis.

General Synthetic Procedure

A typical synthetic route involves:

  • Activation of cyclobutanecarboxylic acid using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt)

  • Reaction with 5-bromopyridine-3-amine under mild conditions

  • Purification of the final product through standard techniques such as recrystallization or column chromatography

Alternative Approaches

The compound has also been documented as an intermediate in patent literature, specifically in WO2017023989A1, where it is referred to as compound XXX . The patent preparation method describes it as resulting in a yellow solid, suggesting specific physical characteristics that may be useful for identification during synthesis .

Physical and Chemical Properties

Structural Characteristics

The compound contains several functional groups that contribute to its chemical behavior:

  • The amide bond (-CONH-) serves as both a hydrogen bond donor and acceptor

  • The pyridine nitrogen acts as a hydrogen bond acceptor

  • The bromine atom introduces electronic effects and can participate in halogen bonding

  • The cyclobutane ring provides conformational constraints and hydrophobicity

Structure-Activity Relationships

Comparison with Structural Analogs

The search results reveal the existence of related compounds that differ in the position of the bromine atom or the structure of the carboxamide portion. For example:

CompoundStructural DifferenceCAS Number (if available)
N-(6-bromopyridin-3-yl)cyclobutanecarboxamideBromine at position 6 instead of 5885267-03-8
N-(5-bromopyridin-3-yl)-2-methylpropanamide2-methylpropanamide instead of cyclobutanecarboxamideNot specified in search results
N-(5-bromopyridin-3-yl)-3-methylbutanamide3-methylbutanamide instead of cyclobutanecarboxamideNot specified in search results
N-(5-bromopyridin-3-yl)pivalamidePivalamide instead of cyclobutanecarboxamideReferenced as compound XX in patent literature

These structural variations can significantly affect physical properties, chemical reactivity, and biological activity profiles .

Effect of Bromine Position

The position of the bromine atom on the pyridine ring can have significant effects on:

The 5-position bromine (as in the title compound) versus the 6-position bromine (as in N-(6-bromopyridin-3-yl)cyclobutanecarboxamide) can lead to different biological activity profiles despite the seemingly minor structural change.

Research and Patent Context

Patent Literature

N-(5-bromopyridin-3-yl)cyclobutanecarboxamide appears in patent literature, specifically in WO2017023989A1, where it is mentioned as an intermediate in the synthesis of biologically active compounds . This suggests its utility as a building block in the development of potential pharmaceutical agents.

Synthetic Utility in Chemical Research

The presence of both a bromine atom and an amide group makes this compound a versatile intermediate for further chemical transformations, including:

  • Cross-coupling reactions utilizing the bromide functional group

  • Modifications of the amide group

  • Functionalization of the cyclobutane ring

  • Use as a building block in convergent synthesis approaches

Analytical Considerations

Identification and Characterization

For research purposes, N-(5-bromopyridin-3-yl)cyclobutanecarboxamide can be identified and characterized using:

  • NMR spectroscopy (¹H and ¹³C)

  • Mass spectrometry

  • Infrared spectroscopy

  • X-ray crystallography (if suitable crystals can be obtained)

  • Elemental analysis

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